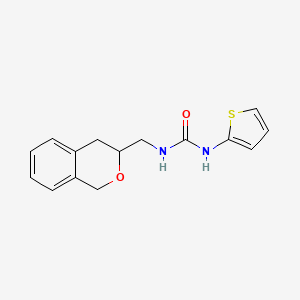

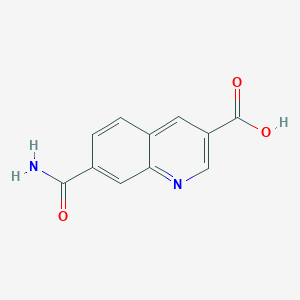

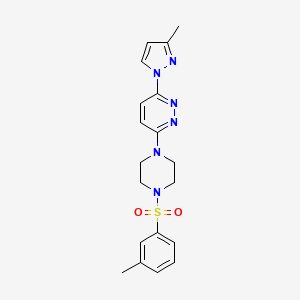

7-Carbamoylquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to 7-Carbamoylquinoline-3-carboxylic acid, involves various chemical routes. For instance, the Pictet-Spengler reaction has been employed to synthesize tetrahydroquinoline derivatives, showcasing a method that could potentially be applied or adapted for 7-Carbamoylquinoline-3-carboxylic acid synthesis (Verschueren et al., 1992). Additionally, a modified Conrad-Limpach procedure followed by nucleophilic substitution has been described for the synthesis of related compounds, indicating a potential pathway for synthesizing 7-Carbamoylquinoline-3-carboxylic acid (Dumont & Slegers, 2010).

Molecular Structure Analysis

Molecular and crystal structure analyses of quinoline derivatives have been performed to understand their three-dimensional configuration and electronic properties. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a related compound, was established using X-ray structural analysis, providing insights into the steric and electronic factors that could influence the reactivity and properties of 7-Carbamoylquinoline-3-carboxylic acid (Rudenko et al., 2012).

Chemical Reactions and Properties

7-Carbamoylquinoline-3-carboxylic acid, as part of the quinoline derivatives family, is expected to participate in various chemical reactions, such as substitution reactions that modify its functional groups, potentially affecting its antibacterial activity. Studies on C-7 thio-substituted quinoline derivatives demonstrate how modifications at specific positions influence antibacterial activity, suggesting similar considerations could apply to 7-Carbamoylquinoline-3-carboxylic acid (Nishimura et al., 1990).

Aplicaciones Científicas De Investigación

Antibacterial Properties

7-Carbamoylquinoline-3-carboxylic acid derivatives demonstrate significant antibacterial activities. A study by Koga et al. (1980) explored the antibacterial activities of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, revealing their efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationships were highlighted, indicating the importance of the substituents on the quinoline ring for antibacterial potency (Koga et al., 1980).

Antimycobacterial Activity

In the domain of antimycobacterial research, Senthilkumar et al. (2009) synthesized novel fluoroquinolones with 7-carbamoylquinoline-3-carboxylic acid structure and evaluated their effectiveness against Mycobacterium tuberculosis. One particular compound showed remarkable in vitro and in vivo activities, suggesting potential applications in tuberculosis treatment (Senthilkumar et al., 2009).

Anticancer Potential

The anticancer potential of 7-carbamoylquinoline-3-carboxylic acid derivatives has also been investigated. Gaber et al. (2021) synthesized and evaluated a series of derivatives for their anticancer effects against the breast cancer MCF-7 cell line. They found that some compounds showed significant anticancer activity, suggesting the potential of 7-carbamoylquinoline-3-carboxylic acid derivatives in cancer therapy (Gaber et al., 2021).

Photolabile Protecting Group

In photochemistry, 7-carbamoylquinoline-3-carboxylic acid derivatives have been used as photolabile protecting groups. Fedoryak and Dore (2002) discussed the synthesis and photochemistry of 8-bromo-7-hydroxyquinoline (BHQ), a derivative, as a photolabile protecting group for carboxylic acids, exhibiting greater efficiency and versatility than other similar groups (Fedoryak & Dore, 2002).

PPARγ Agonists

Azukizawa et al. (2008) synthesized a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, identifying them as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists. Their study suggests potential applications of these compounds in diabetes treatment (Azukizawa et al., 2008).

Multicomponent Crystals in Antimalarials

Clements et al. (2019) explored the formation of multicomponent crystals from a series of 7-chloroquinolines and aromatic acids, including derivatives of 7-carbamoylquinoline-3-carboxylic acid. Their research focused on improving the properties of antimalarial agents (Clements et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

7-carbamoylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c12-10(14)7-2-1-6-3-8(11(15)16)5-13-9(6)4-7/h1-5H,(H2,12,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWFJFXJLZAEIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Carbamoylquinoline-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2494534.png)

![2-Ethyl-5-((3-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494536.png)

![ethyl 3-cyano-2-(2-(thiophen-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494538.png)

![Tert-butyl (3S)-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azepane-1-carboxylate](/img/structure/B2494540.png)

![1-allyl-4-(1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2494542.png)

![Methyl 3-[(cyclohexylcarbamoyl)amino]thiophene-2-carboxylate](/img/structure/B2494546.png)